molecular formula C42H54Cl2N4O5S B15086791 3-({4-[(E)-(2,6-Dichlorophenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid CAS No. 478250-31-6

3-({4-[(E)-(2,6-Dichlorophenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid

Cat. No.: B15086791
CAS No.: 478250-31-6
M. Wt: 797.9 g/mol
InChI Key: OFKWWGSQSKFMHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines.

Scientific Research Applications

3-({4-[(E)-(2,6-Dichlorophenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azo group (-N=N-) and the sulfonic acid group (-SO3H) play crucial roles in its biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-({4-[(E)-(2,6-Dichlorophenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid lies in its specific functional groups and molecular structure, which confer distinct chemical and biological properties

Properties

CAS No.

478250-31-6

Molecular Formula

C42H54Cl2N4O5S

Molecular Weight

797.9 g/mol

IUPAC Name

3-[[4-[(2,6-dichlorophenyl)diazenyl]-1-hydroxynaphthalene-2-carbonyl]amino]-4-[methyl(octadecyl)amino]benzenesulfonic acid

InChI

InChI=1S/C42H54Cl2N4O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28-48(2)39-27-26-31(54(51,52)53)29-38(39)45-42(50)34-30-37(32-22-18-19-23-33(32)41(34)49)46-47-40-35(43)24-21-25-36(40)44/h18-19,21-27,29-30,49H,3-17,20,28H2,1-2H3,(H,45,50)(H,51,52,53)

InChI Key

OFKWWGSQSKFMHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)S(=O)(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=C(C=CC=C4Cl)Cl)O

Origin of Product

United States

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